molecular formula C11H9NO B094881 1-(Quinolin-2-YL)ethanone CAS No. 1011-47-8

1-(Quinolin-2-YL)ethanone

Cat. No. B094881
CAS RN: 1011-47-8
M. Wt: 171.19 g/mol
InChI Key: UCCQXCFFHYCLEC-UHFFFAOYSA-N
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Description

1-(Quinolin-2-YL)ethanone, also known as 2-Acetylquinoline, is a compound with the molecular formula C11H9NO . It is used for research and development purposes .


Synthesis Analysis

The synthesis of quinoline derivatives, including 1-(Quinolin-2-YL)ethanone, is a common approach in drug discovery, leading to improved therapeutic effects . Various synthesis protocols have been reported, including Gould–Jacob, Friedl¨ander, P fitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach reactions .


Molecular Structure Analysis

The molecular structure of 1-(Quinolin-2-YL)ethanone consists of a formyl group that is coplanar with the attached quinoline ring system . The compound crystallizes with four independent molecules in the asymmetric unit .


Chemical Reactions Analysis

Quinoline derivatives, including 1-(Quinolin-2-YL)ethanone, are known to exhibit important biological activities. Chemical modification of quinoline is a common approach in drug discovery, resulting in improved therapeutic effects .


Physical And Chemical Properties Analysis

1-(Quinolin-2-YL)ethanone is a solid compound . It has a molecular weight of 171.2 and its physical form is solid .

Safety and Hazards

1-(Quinolin-2-YL)ethanone is harmful if swallowed and causes skin irritation. It may also cause serious eye irritation and respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

1-quinolin-2-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c1-8(13)10-7-6-9-4-2-3-5-11(9)12-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCCQXCFFHYCLEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00312539
Record name 1-(QUINOLIN-2-YL)ETHANONE
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Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Quinolin-2-YL)ethanone

CAS RN

1011-47-8
Record name 2-Acetylquinoline
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Record name 1-(QUINOLIN-2-YL)ETHANONE
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Record name 1-(quinolin-2-yl)ethan-1-one
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Synthesis routes and methods I

Procedure details

The title compound was prepared by the route outlined in Example 22-6 to 7 starting with 6-bromo-N-ethoxalyl-2-(1-methoxycarbonylethyl)tetrahydroquinoline (less polar). In nitration step of Example 22-6, conditions of nitronium tetrafluoroborate in dichloromethane at room temperature were employed instead of those of refluxing ammonium nitrate-trifluoroacetic anhydride in chloroform: mp 242° C.; 1H NMR (270 MHz, DMSO-d6) δ12.08 (s, 1H), 7.21 (s, 1H), 7.17 (s, 1H), 4.93 (bd, 1H, J=10 Hz), 3.40 (s, 3H), 2.89 (ddd, 1H, J=17.1, 13.5, 4.5 Hz), 2.80 (dm, 1H, J=17.1 Hz), 2.60 (qd, 1H, J=7, 10 Hz), 2.23 (dm, 1H, J=13.5 Hz), 1.72~1.91 (m, 1H), 1.11 (d, 3H, J=7 Hz).
Name
6-bromo-N-ethoxalyl-2-(1-methoxycarbonylethyl)tetrahydroquinoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ammonium nitrate trifluoroacetic anhydride
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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solvent
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0 (± 1) mol
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solvent
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Synthesis routes and methods II

Procedure details

A solution of 2-ethoxalylmethylcarbonylquinoline (32.24 g, 0.132 mol) in concentrated hydrochloric acid (300 mL) was refluxed for 4 h and concentrated in vacuo. The residue was dissolved in aqueous sodium bicarbonate and extracted with ethyl acetate. The extract was washed with water and brine, dried over magnesium sulfate, and concentrated. The residue was purified by silica gel column chromatography with 20:1 to 7:1 hexane/ethyl acetate to give 21.72 g of 2-acetylquinoline (96%): 1H NMR (270 MHz, CDCl3) δ8.25 (d, 1H, J=8.6 Hz), 8.19 (dd, 1H, J=8.3, 1 Hz), 8.13 (d, 1H, J=8.6 Hz), 7.86 (dd, 1H, J=8.3, 1 Hz), 7.78 (td, 1H, J=8.3, 1 Hz), 7.64 (td, 1H, J=8.3, 1 Hz), 2.87 (s, 3H).
Name
2-ethoxalylmethylcarbonylquinoline
Quantity
32.24 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
96%

Synthesis routes and methods III

Procedure details

Quinaldic acid (2.76 grams, 0.017 mole) was dissolved in 100 ml of dried tetrahydrofuran. Then 25 ml of 1.6 M (0.04 mole) of methyl lithium was added using a syringe. Reaction appeared immediate. The solution was stirred and heated under reflux for two hours and then poured into 600 ml of ice water. The ketone (2-acetylquinoline) was extracted with four 25 ml portions of ethyl ether which, after drying, was removed by rotary evaporation to yield ca. 1.0 g (ca. 40%) of 2-acetylquinoline.
Quantity
2.76 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.04 mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
600 mL
Type
reactant
Reaction Step Three
Yield
40%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the crystal structure of 1-(Quinolin-2-yl)ethanone?

A1: 1-(Quinolin-2-yl)ethanone crystallizes with four independent molecules in the asymmetric unit []. The formyl group in each molecule is coplanar with the attached quinoline ring system. The independent molecules exist as two pseudo-inversion-related pairs. Each set of these molecules forms sheets parallel to the ac plane which are alternately stacked along the b axis. The crystal packing is stabilized by C–H···O intermolecular hydrogen-bonding interactions [].

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